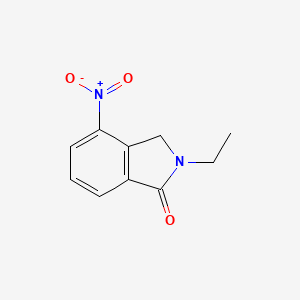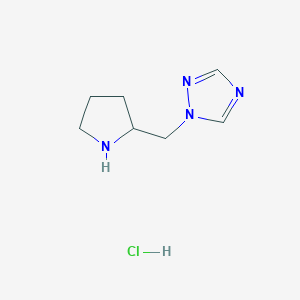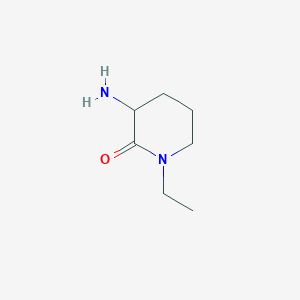
2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one typically involves the nitration of 2-ethyl-2,3-dihydro-1H-isoindol-1-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances safety by minimizing human intervention in the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethyl-4-amino-2,3-dihydro-1H-isoindol-1-one.
Substitution: Various substituted isoindolines depending on the nucleophile used.
Oxidation: 2-Carboxy-4-nitro-2,3-dihydro-1H-isoindol-1-one.
Scientific Research Applications
2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
- 2-Ethyl-4-amino-2,3-dihydro-1H-isoindol-1-one
- 2-Ethyl-4-nitro-1H-isoindole
Uniqueness
2-Ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and nitro groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
1256961-21-3 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-ethyl-4-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-2-11-6-8-7(10(11)13)4-3-5-9(8)12(14)15/h3-5H,2,6H2,1H3 |
InChI Key |
MTCQWJLNHOOGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)


![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)



